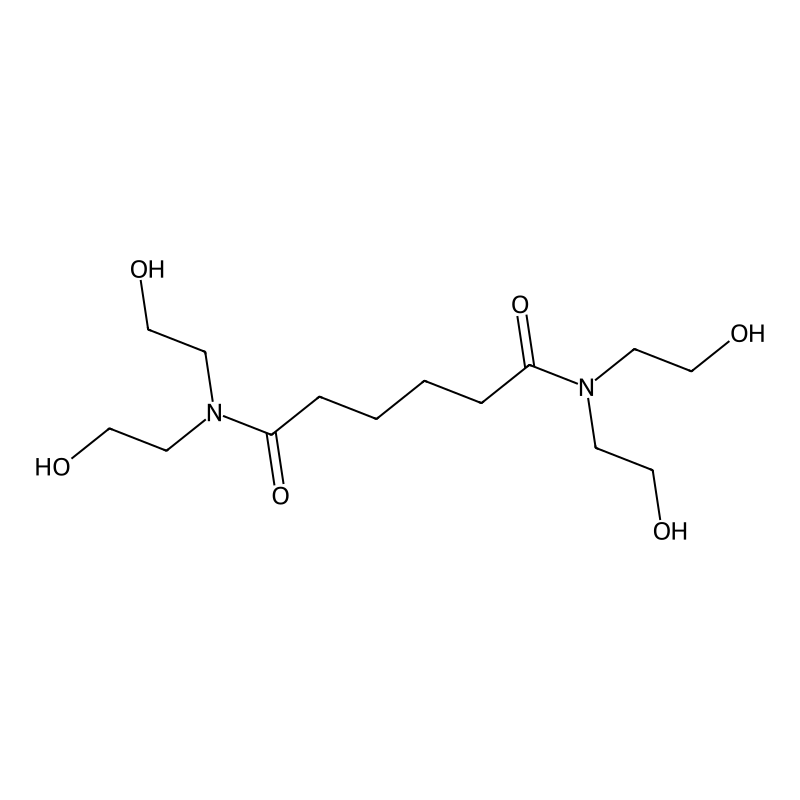n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chelating Agent:
n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide exhibits chelating properties, meaning it can form stable complexes with metal ions. This property makes it a valuable tool in various scientific research applications. For instance, a study published in the journal "Dalton Transactions" describes its use in preparing a palladium-based complex as a catalyst for the Suzuki-Miyaura reaction, a widely used organic coupling reaction in organic synthesis [].
N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide is a synthetic organic compound classified as a fatty amide. Its molecular formula is C₁₄H₂₈N₂O₆, and it has a molecular weight of approximately 320.39 g/mol. This compound features four hydroxyethyl groups attached to an adipamide backbone, which is derived from adipic acid. The presence of hydroxyl groups enhances its solubility and reactivity, making it suitable for various applications in chemical synthesis and materials science .
The compound is typically a solid at room temperature, with a melting point ranging from 126.0 to 130.0 °C and a predicted boiling point of approximately 607.7 °C . Its density is recorded at around 1.239 g/cm³, indicating its relatively high mass compared to its volume .
- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which can be useful in creating more complex molecules.
- Amidation: The amide linkages in the structure allow for further reactions with amines or acids, potentially leading to the formation of new amide bonds.
- Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, breaking down into its constituent parts.
These reactions are essential for synthesizing derivatives that may have enhanced properties or specific functionalities for industrial applications.
The synthesis of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide typically involves the following steps:
- Starting Materials: The synthesis begins with adipic acid and 2-aminoethanol as primary reactants.
- Formation of Adipamide: Adipic acid is reacted with ammonia or an amine to form adipamide.
- Hydroxylation: The adipamide is then reacted with 2-aminoethanol under controlled conditions (usually involving heating and possibly a catalyst) to introduce the hydroxyethyl groups.
- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity.
This multi-step synthesis allows for the precise control over the functionalization of the adipamide backbone.
N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide has several potential applications:
- Surfactants: Due to its amphiphilic nature (having both hydrophilic and hydrophobic parts), it can be used as a surfactant in various formulations.
- Polymer Additives: It may serve as an additive in polymer chemistry to enhance properties such as flexibility and thermal stability.
- Biomedical
Interaction studies involving N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide are essential for understanding its behavior in biological systems and materials science. Preliminary studies indicate that it may interact with proteins and lipids due to its fatty amide structure, which could influence cell signaling pathways or membrane dynamics. Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. Below are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N-Diethyladipamide | C₁₂H₂₃N₂O₂ | Contains two ethyl groups instead of four hydroxyethyl groups |
| N,N,N',N'-Tetrahydroxybutyladipamide | C₁₄H₂₈N₂O₈ | Features four hydroxybutyl groups; higher hydrophilicity |
| N,N,N',N'-Tetramethyladipamide | C₁₄H₂₈N₂O₂ | Contains four methyl groups; lower solubility compared to tetrakis(2-hydroxyethyl) derivative |
| N,N-Bis(2-hydroxyethyl)adipamide | C₁₂H₂₄N₂O₄ | Has two hydroxyethyl groups; less complex than tetrakis derivative |
The uniqueness of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide lies in its specific combination of four hydroxyethyl groups attached to an adipamide backbone, which enhances both its solubility and potential reactivity compared to other similar compounds. This structural feature contributes significantly to its applications across various fields, including materials science and biotechnology.
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 158 of 335 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 177 of 335 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








